molecular formula C25H27N3O3S B279543 2-(3,4-dimethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide

2-(3,4-dimethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide

Katalognummer: B279543
Molekulargewicht: 449.6 g/mol
InChI-Schlüssel: NMCJUCNCYVWICT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-dimethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the proliferation and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential as a treatment for B-cell malignancies.

Wirkmechanismus

TAK-659 is a reversible inhibitor of BTK, which blocks the phosphorylation of downstream signaling molecules such as PLCγ2, AKT, and ERK. This leads to the inhibition of B-cell proliferation and survival, as well as the induction of apoptosis. TAK-659 has been shown to be more selective for BTK than other members of the Tec kinase family, such as ITK and TXK.
Biochemical and Physiological Effects
In addition to its effects on B-cell signaling, TAK-659 has been shown to have anti-inflammatory properties. BTK is also expressed in myeloid cells, where it plays a role in Toll-like receptor (TLR) signaling and cytokine production. TAK-659 has been shown to inhibit TLR-mediated cytokine production in human monocytes and dendritic cells, suggesting a potential role in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 is a highly specific inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in B-cell signaling and function. Its reversible binding kinetics also allow for the study of short-term effects of BTK inhibition. However, TAK-659 has limitations in terms of its pharmacokinetic properties, such as low solubility and bioavailability, which may limit its use in vivo.

Zukünftige Richtungen

There are several potential future directions for the development of TAK-659 and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance their efficacy. Another area of research is the identification of biomarkers that can predict response to BTK inhibition, which could aid in patient selection and personalized treatment. Finally, the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties could lead to the development of more effective treatments for B-cell malignancies and inflammatory diseases.

Synthesemethoden

The synthesis of TAK-659 involves several steps, starting with the reaction of 3,4-dimethylphenol with 2-chloroacetyl chloride to produce 2-(3,4-dimethylphenoxy)acetamide. This intermediate is then reacted with 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid to obtain the final product, TAK-659. The synthesis process has been optimized to achieve high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell lines. In vivo studies have demonstrated the efficacy of TAK-659 in reducing tumor growth and improving survival in mouse models of B-cell malignancies.

Eigenschaften

Molekularformel

C25H27N3O3S

Molekulargewicht

449.6 g/mol

IUPAC-Name

2-(3,4-dimethylphenoxy)-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C25H27N3O3S/c1-18-5-10-22(16-19(18)2)31-17-24(29)26-20-6-8-21(9-7-20)27-11-13-28(14-12-27)25(30)23-4-3-15-32-23/h3-10,15-16H,11-14,17H2,1-2H3,(H,26,29)

InChI-Schlüssel

NMCJUCNCYVWICT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C

Kanonische SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.